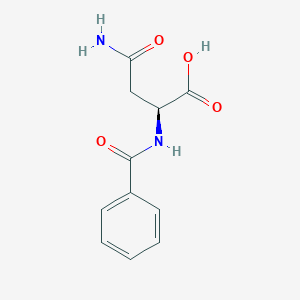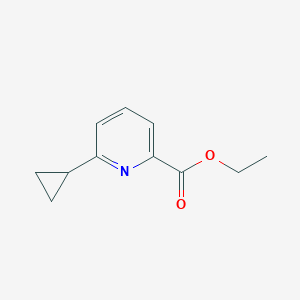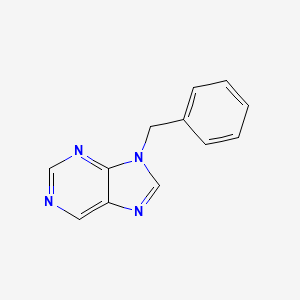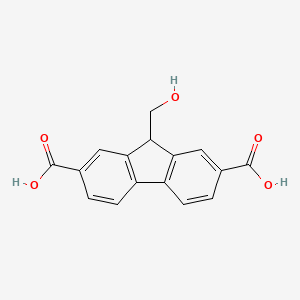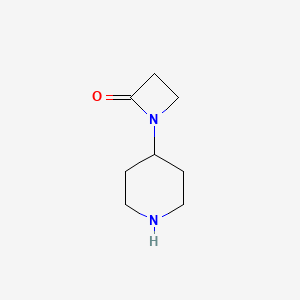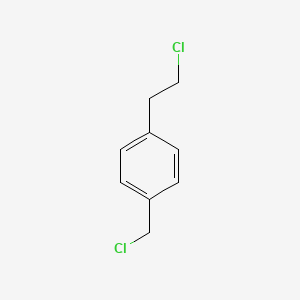
4-(2-Chloroethyl)benzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the gas-phase photochemical reaction of toluene with chlorine .Molecular Structure Analysis
The molecular structure of similar compounds like benzyl chloride consists of a benzene ring attached to a chloromethyl group . The exact molecular structure of “4-(2-Chloroethyl)benzyl chloride” would need to be confirmed through further analysis.Chemical Reactions Analysis
Benzyl chloride, a similar compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . The exact reactions that “4-(2-Chloroethyl)benzyl chloride” undergoes would need to be determined through further study.properties
CAS RN |
53459-40-8 |
|---|---|
Product Name |
4-(2-Chloroethyl)benzyl chloride |
Molecular Formula |
C9H10Cl2 |
Molecular Weight |
189.08 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10Cl2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2 |
InChI Key |
SXQGSMMKKVVQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



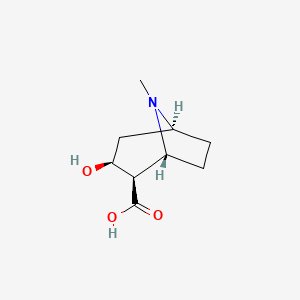
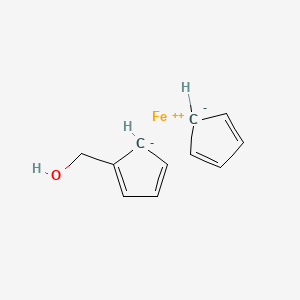
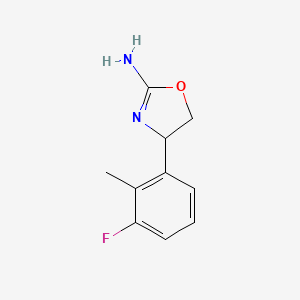
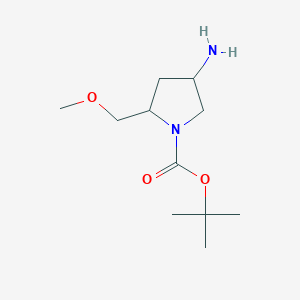

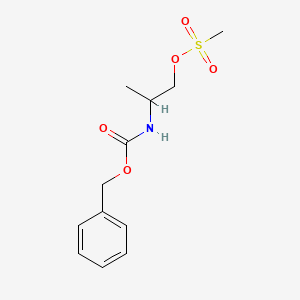
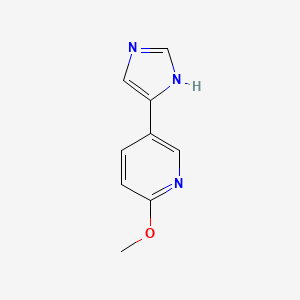
![7-Vinylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8798840.png)
![3-Iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8798851.png)
